Cas no 100940-60-1 (Triethyl Phosphonoacetate-13C2)

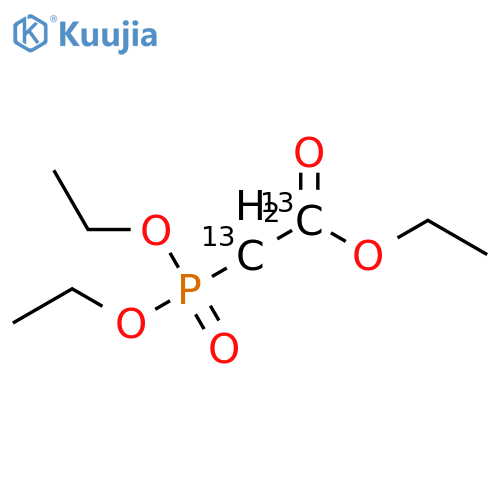

100940-60-1 structure

商品名:Triethyl Phosphonoacetate-13C2

Triethyl Phosphonoacetate-13C2 化学的及び物理的性質

名前と識別子

-

- Acetic-13C2 acid,2-(diethoxyphosphinyl)-, ethyl ester

- ethyl 2-diethoxyphosphorylacetate

- Triethyl Phosphonoacetate-13C2

- (Diethoxyphosphinyl)·acetic-13C2 acid ethyl ester

- 13C Labeled triethyl phosphonoacetate

- (Diethoxyphosphinyl)acetic-13C2 acid ethyl ester

- TRIETHYL PHOSPHONOACETATE-13C2, 99 ATOM % 13C

- J-000285

- Ethyl 2-(diethoxyphosphoryl)acetate-13C2

- AKOS015915629

- 100940-60-1

- Triethyl phosphonoacetate-13c2,99 atom % 13c

- Acetic-13C2 acid, 2-(diethoxyphosphinyl)-, ethyl ester

- Carbethoxymethyldiethyl phosphonate-C13

- HY-Y0677S

- DTXSID50448099

- CS-0103248

- ETHYL 2-(DIETHOXYPHOSPHORYL)(1,2-(1)(3)C?)ACETATE

-

- MDL: MFCD00064452

- インチ: 1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i7+1,8+1

- InChIKey: GGUBFICZYGKNTD-BFGUONQLSA-N

- ほほえんだ: P([13CH2][13C](=O)OCC)(=O)(OCC)OCC

計算された属性

- せいみつぶんしりょう: 224.08141

- どういたいしつりょう: 226.08807031g/mol

- 同位体原子数: 2

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 8

- 複雑さ: 206

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.8Ų

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

- 色と性状: ソリッド

- 密度みつど: 1.13 g/mL at 25 °C(lit.)

- ゆうかいてん: Not available

- ふってん: 142-145 °C/9 mmHg(lit.)

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: n20/D 1.431(lit.)

- PSA: 61.83

- LogP: 1.81560

- ようかいせい: 未確定

- じょうきあつ: Not available

Triethyl Phosphonoacetate-13C2 セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26-36

-

危険物標識:

- セキュリティ用語:Hazard Codes XiRisk Statements 36/37/38Safety Statements 26-36WGK Germany 3

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- リスク用語:36/37/38

Triethyl Phosphonoacetate-13C2 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AA04028-100mg |

Acetic-13C2 acid, 2-(diethoxyphosphinyl)-, ethyl ester |

100940-60-1 | 100mg |

$913.00 | 2024-01-05 | ||

| A2B Chem LLC | AA04028-1g |

Acetic-13C2 acid, 2-(diethoxyphosphinyl)-, ethyl ester |

100940-60-1 | 99 atom% ¹³C | 1g |

$3079.00 | 2024-04-20 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 283843-1G |

Triethyl Phosphonoacetate-13C2 |

100940-60-1 | 1g |

¥6378.48 | 2023-12-09 | ||

| Ambeed | A502838-1kg |

Ethyl 2-(diethoxyphosphoryl)acetate-13C2 |

100940-60-1 | 98% +98%atom%13C | 1kg |

$22.0 | 2025-03-04 | |

| TRC | T777003-25mg |

Triethyl Phosphonoacetate-13C2 |

100940-60-1 | 25mg |

$201.00 | 2023-05-17 | ||

| TRC | T777003-250mg |

Triethyl Phosphonoacetate-13C2 |

100940-60-1 | 250mg |

$1596.00 | 2023-05-17 | ||

| TRC | T777003-100mg |

Triethyl Phosphonoacetate-13C2 |

100940-60-1 | 100mg |

$793.00 | 2023-05-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-258290-1 g |

Triethyl phosphonoacetate-13C2, |

100940-60-1 | 1g |

¥4,325.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-258290-1g |

Triethyl phosphonoacetate-13C2, |

100940-60-1 | 1g |

¥4325.00 | 2023-09-05 |

Triethyl Phosphonoacetate-13C2 関連文献

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

100940-60-1 (Triethyl Phosphonoacetate-13C2) 関連製品

- 61203-67-6(Triethylphosphonoacetate-13C)

- 27784-76-5(Tert-Butyl diethylphosphonoacetate)

- 311-46-6(Ethyl Dimethylphosphonoacetate)

- 867-13-0(Triethyl phosphonoacetate)

- 113187-28-3(Allyl Diethylphosphonoacetate)

- 1067-74-9(Methyl diethylphosphonoacetate)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1174132-74-1(3-Bromo-1H-pyrazole)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量